molecular formula C14H17N3O2 B12437153 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B12437153
M. Wt: 259.30 g/mol
InChI Key: JMMUATALQMIZEY-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the oxadiazole ring. The presence of the methoxyphenyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a different position of the methoxy group.

    4-(2-Methoxyphenyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine: Contains a thiadiazole ring instead of an oxadiazole ring.

    5-(1-(4-Chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione: Features a triazole ring and different substituents.

Uniqueness

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific combination of the oxadiazole and piperidine rings, along with the methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMUATALQMIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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